N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The presence of both aromatic and heterocyclic moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 5-chloro-2-methoxyphenyl azide and 3,4-dimethylphenylacetylene. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its triazole moiety, which is known for its biological activity. It may exhibit antifungal, antibacterial, or anticancer properties.
Agricultural Chemistry: The compound can be investigated for its potential use as a pesticide or herbicide, given the biological activity of triazole derivatives.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, inhibiting their activity or modulating their function. The triazole ring can bind to metal ions in the active sites of enzymes, disrupting their catalytic activity.
Pesticidal Activity: It may inhibit key enzymes in pests, leading to their death or reduced activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethylphenyl group, which may affect its biological activity.
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring, which may influence its reactivity and stability.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl and 5-methyl-1H-1,2,3-triazole moieties, which can enhance its biological activity and chemical stability compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-5-7-15(9-12(11)2)24-13(3)18(22-23-24)19(25)21-16-10-14(20)6-8-17(16)26-4/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYBMGXDEYAJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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